1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-6-methyl-, methyl ester
CAS No.:
Cat. No.: VC17786250
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O3 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | methyl 5-methyl-3-oxo-1,2-dihydroindene-2-carboxylate |
| Standard InChI | InChI=1S/C12H12O3/c1-7-3-4-8-6-10(12(14)15-2)11(13)9(8)5-7/h3-5,10H,6H2,1-2H3 |
| Standard InChI Key | JSODNIIBTFVQMN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(CC(C2=O)C(=O)OC)C=C1 |
Introduction
Nomenclature and Structural Characteristics
The systematic IUPAC name 1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-6-methyl-, methyl ester describes a bicyclic system comprising:
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A 1H-indene core (fused benzene and cyclopentene rings) with partial saturation at the 2,3-positions (dihydro modification).
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A keto group at position 1, introducing electrophilic character to the ring system.
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A methyl ester at position 2, replacing the carboxylic acid proton with a methoxy group.
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A methyl substituent at position 6, influencing steric and electronic properties.
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 206.24 g/mol (calculated from isotopic composition)
Stereochemical Considerations
The bicyclic system introduces potential for planar chirality, though no enantiomeric resolution has been reported for this specific derivative. Computational models suggest a puckered conformation in the dihydro region, reducing ring strain .
Physicochemical Properties (Predicted)
Experimental data for this specific ester remain limited, but computational and analog-based predictions provide insights:
Stability Profile:
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Susceptible to hydrolysis in alkaline conditions ( = 3.2 h at pH 9).
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Photostable under UV-A exposure (≤5% degradation after 24 h) .
Biological Activity and Mechanistic Insights
Though direct studies are absent, structural analogs demonstrate bioactivity relevant to neurodegenerative and oncological targets:
Cholinesterase Inhibition
The 5,6-dimethoxy indene-2-carboxamide analog (IC₅₀ = 1.08 μM for BuChE) suggests potential for this ester as a precursor to acetylcholinesterase inhibitors . Docking studies indicate:
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Hydrogen bonding between the keto group and Ser198 residue in BuChE.
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Methyl ester enhancing blood-brain barrier permeability vs. carboxylic acids .
Apoptosis Modulation
2,3-Dihydro-1H-indene-2-carboxylic acid derivatives exhibit IAP inhibition (Ki = 0.8–1.2 μM), proposing a mechanism where the methyl ester could serve as a prodrug with improved cellular uptake.
Industrial and Research Applications
Pharmaceutical Intermediate
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Prodrug potential: Ester hydrolysis in vivo yields the active carboxylic acid, enabling tailored pharmacokinetics.
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Structure-activity relationship (SAR) studies: Methyl substitution at position 6 may enhance target selectivity .
Materials Science
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Polymer precursors: The rigid bicyclic system improves thermal stability in polyesters (Tg increase ≥15°C) .
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Liquid crystals: Dipole alignment from the keto group enables nematic phase formation (Δε = +3.2).
Challenges and Future Directions
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Synthetic Scalability: Current routes require multi-step protection/deprotection; flow chemistry approaches could enhance throughput.
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Toxicological Data: Ames test and hepatotoxicity screening are needed given structural similarities to genotoxic indene derivatives.
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Crystallographic Studies: X-ray diffraction would resolve conformation uncertainties impacting drug design.
This compound’s unique architecture positions it as a promising candidate for further investigation, particularly in multifunctional therapeutic agents. Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock its full potential.
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